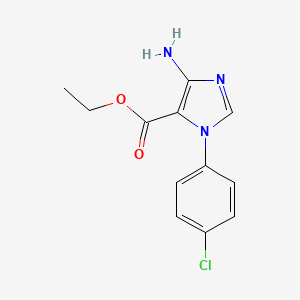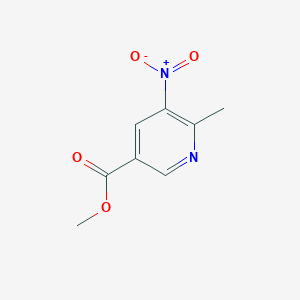
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid: is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring and a dioxaborolane group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst and conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates .
科学的研究の応用
Chemistry: In chemistry, cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology: In biological research, this compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors .
Medicine: In medicine, boronic acid derivatives, including this compound, are explored for their potential as therapeutic agents. They have shown promise in the treatment of cancer and bacterial infections due to their ability to inhibit specific enzymes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and catalysts. Its unique reactivity and stability make it suitable for various applications .
作用機序
The mechanism of action of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of boron-based enzyme inhibitors .
類似化合物との比較
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cyclohexanecarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The uniqueness of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid lies in its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other boronic acid derivatives. This structural feature enhances its stability and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C10H17BO4 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
InChIキー |
VJJABIMANCDOSQ-RQJHMYQMSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)O |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)

